2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol
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Overview
Description
2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is a complex organic compound characterized by its unique structure, which includes dichlorobenzyl, fluorophenyl, and phenyl groups attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with an amine to form 2,4-dichlorobenzylamine.
Grignard Reaction: The next step involves the formation of a Grignard reagent from 4-fluorobromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzophenone to form 1-(4-fluorophenyl)-1-phenyl-1-ethanol.
Coupling Reaction: Finally, the 2,4-dichlorobenzylamine is coupled with 1-(4-fluorophenyl)-1-phenyl-1-ethanol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorobenzyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol involves its interaction with specific molecular targets. The dichlorobenzyl and fluorophenyl groups may facilitate binding to enzymes or receptors, altering their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)amino]-1-phenyl-1-ethanol
- 2-[(2,4-Dichlorobenzyl)amino]-1-(4-chlorophenyl)-1-phenyl-1-ethanol
- 2-[(2,4-Dichlorobenzyl)amino]-1-(4-bromophenyl)-1-phenyl-1-ethanol
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1-(4-fluorophenyl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2FNO/c22-18-9-6-15(20(23)12-18)13-25-14-21(26,16-4-2-1-3-5-16)17-7-10-19(24)11-8-17/h1-12,25-26H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIMYUBGOIQKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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